molecular formula C14H17N3O3 B5969355 2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B5969355
M. Wt: 275.30 g/mol
InChI Key: FEBWNDWLNRCBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the imidazolidinone family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-3-5-10(6-4-9)8-17(2)12(18)7-11-13(19)16-14(20)15-11/h3-6,11H,7-8H2,1-2H3,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBWNDWLNRCBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methyl-N-[(4-methylphenyl)methyl]amine with 2,5-dioxoimidazolidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.